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Bromoisocyanuric Acid Monosodium Salt

Cat. No.: B12515686
M. Wt: 213.95 g/mol
InChI Key: SRUQAUMZABEGJF-UHFFFAOYSA-M
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Description

Significance of N-Bromoisocyanuric Acid Monosodium Salt as a Brominating Agent

N-Bromoisocyanuric Acid Monosodium Salt, also known as Sodium Monobromoisocyanurate (SMBI), has emerged as a significant brominating agent in its own right. It belongs to the same family of N-halo reagents as the well-known dibromoisocyanuric acid (DBI) and trichloroisocyanuric acid (TCCA). DBI is recognized as one of the most powerful N-bromo compounds, capable of brominating even highly deactivated aromatic rings where other reagents may fail. manac-inc.co.jptcichemicals.com

N-Bromoisocyanuric Acid Monosodium Salt offers a stable and effective source of electrophilic bromine for various organic transformations. Its utility has been demonstrated in the bromination of a diverse array of substrates, including aromatic compounds with both activating and deactivating substituents. nih.gov Research has shown its effectiveness in the bromination of azulene (B44059) derivatives and unprotected aromatic amino acids in solution. nih.govnih.gov This is particularly significant in pharmaceutical and peptide chemistry, where direct modification of complex biomolecules is required. nih.gov

One of the key advantages of this reagent is its versatility in different solvent systems, functioning efficiently in organic solvents like dichloromethane (B109758), aqueous mixtures, and even under strongly acidic conditions such as concentrated sulfuric acid. nih.govnih.gov This adaptability allows for the optimization of reaction conditions for a wide range of substrates. In some applications, it serves as a highly efficient alternative to more traditional reagents like NBS. For instance, in the bromination of nucleosides, the use of N-Bromoisocyanuric Acid Monosodium Salt demonstrated its capability, with reaction outcomes being significantly influenced by additives.

The following data table illustrates the effect of an additive on the efficiency of the bromination of the nucleoside Cytidine (B196190) using N-Bromoisocyanuric Acid Monosodium Salt.

Table 1: Bromination of Cytidine with N-Bromoisocyanuric Acid Monosodium Salt

Entry Additive (equiv.) Reaction Time (h) Yield (%)
1 None 18 40
2 Sodium Azide (B81097) (NaN₃) (2.0) 2 88

Data sourced from a study on the bromination of pyrimidine (B1678525) and purine (B94841) nucleosides. nih.gov

Scope and Objectives of Contemporary Research on the Compound

Contemporary research on N-Bromoisocyanuric Acid Monosodium Salt is focused on expanding its synthetic utility and exploring new catalytic applications. The primary objective is to develop novel, efficient, and selective methodologies for the synthesis of valuable organic compounds.

A significant area of investigation is its application in the synthesis of biologically relevant molecules. Researchers are actively exploring its use for the direct and selective bromination of complex substrates like unprotected amino acids and nucleosides under various conditions. nih.govnih.gov The ability to modify these molecules without extensive use of protecting groups is a key goal in modern synthetic chemistry, aiming to improve process efficiency and reduce waste. Studies involving the bromination of phenylalanine and tyrosine derivatives, for example, contribute to a better understanding of the reagent's selectivity with sensitive functional groups. nih.gov

Furthermore, research is extending beyond its role as a simple brominating agent. Recent studies have investigated N-Bromoisocyanuric Acid Monosodium Salt as a catalyst. For instance, it has been successfully employed as a catalyst for the direct synthesis of aryl thiocyanates, demonstrating its potential to facilitate other types of bond formations. nih.gov This catalytic activity opens up new avenues for the compound in the development of green and atom-economical synthetic methods. The overarching goal of current research is to fully characterize the reactivity of N-Bromoisocyanuric Acid Monosodium Salt and establish it as a versatile tool for synthetic chemists, with applications ranging from fundamental organic synthesis to the production of fine chemicals and pharmaceutical intermediates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3HBrN3NaO2 B12515686 Bromoisocyanuric Acid Monosodium Salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3HBrN3NaO2

Molecular Weight

213.95 g/mol

IUPAC Name

sodium;6-bromo-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dione

InChI

InChI=1S/C3H2BrN3O2.Na/c4-1-5-2(8)7-3(9)6-1;/h(H2,5,6,7,8,9);/q;+1/p-1

InChI Key

SRUQAUMZABEGJF-UHFFFAOYSA-M

Canonical SMILES

C1(=O)NC(=O)N=C([N-]1)Br.[Na+]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Synthetic Pathways for N-Bromoisocyanuric Acid Monosodium Salt Production

The synthesis of N-bromoisocyanuric acid monosodium salt, a notable N-halo reagent, is grounded in the chemistry of its parent heterocycle, cyanuric acid. chemicalbook.com The production methodologies are designed to efficiently introduce a bromine atom onto one of the nitrogen atoms of the triazine ring while ensuring the formation of the monosodium salt for stability and solubility. lookchem.com

Conventional Routes from Cyanuric Acid and Bromine

The primary and most conventional pathway to N-bromoisocyanuric acid monosodium salt begins with cyanuric acid. wikipedia.org This process is analogous to the synthesis of its chlorinated counterparts. wikipedia.org The synthesis generally involves the reaction of cyanuric acid with elemental bromine in the presence of a stoichiometric amount of a base, typically sodium hydroxide, in an aqueous medium.

Optimization of Reaction Conditions for Yield and Purity

The efficiency, yield, and purity of N-bromoisocyanuric acid monosodium salt production are highly dependent on the careful control of several reaction parameters. Key variables that are typically optimized include temperature, pH, and the molar ratio of reactants.

For the synthesis of related N-halo isocyanurates, specific conditions have been found to be optimal. For instance, in the production of chlorobromoisocyanuric acid, maintaining a pH between 5 and 6 and a temperature in the range of -10°C to 15°C is crucial for maximizing yield and minimizing side reactions. google.com Another patented process for a similar compound specifies dissolving the isocyanuric acid in an alkaline solution and carrying out the halogenation at a temperature between 0°C and 25°C, with the final pH of the reaction mixture controlled to be between 2 and 7. google.com These conditions are established to control the rate of reaction, prevent the decomposition of the product, and ensure the desired degree of bromination without leading to the formation of di- or tri-brominated species.

Interactive Data Table: Optimized Reaction Parameters for N-Halo Isocyanurate Synthesis

Parameter Optimized Range Rationale Source
pH 5.0 - 7.0 Controls the speciation of the active brominating agent and minimizes degradation of the triazine ring. google.comgoogle.com
Temperature -10°C to 25°C Manages the exothermic nature of the reaction and prevents product decomposition at higher temperatures. google.comgoogle.com

| Solvent | Aqueous media | Facilitates the dissolution of reactants and the sodium salt product. | google.com |

Green Chemistry Principles in Synthetic Approaches

In line with modern chemical manufacturing standards, efforts are being made to incorporate green chemistry principles into the synthesis of N-bromoisocyanuric acid monosodium salt. royalsocietypublishing.org These approaches aim to reduce the environmental impact by using less hazardous materials, minimizing waste, and improving energy efficiency. royalsocietypublishing.org

One significant green approach involves replacing hazardous elemental bromine with safer alternatives. A reported environmentally friendly procedure for aromatic bromination uses sodium bromide (NaBr) as the bromine source in combination with a common household bleach (sodium hypochlorite, NaOCl) under mild acidic conditions. rasayanjournal.co.in This in situ generation of the brominating agent avoids the handling and transport of highly corrosive and toxic liquid bromine. rasayanjournal.co.in The use of water as a reaction solvent, which is common in these syntheses, aligns with green chemistry's preference for non-hazardous solvents. google.comroyalsocietypublishing.org Furthermore, the development of catalytic systems could enhance atom economy and reduce energy consumption, representing another frontier for greening the synthesis of N-halo reagents. royalsocietypublishing.org

Mechanistic Elucidation of N-Bromoisocyanuric Acid Monosodium Salt Reactions

N-bromoisocyanuric acid monosodium salt (also referred to as SMBI) is valued as a reagent in organic synthesis, primarily for its role as an electrophilic brominating agent. lookchem.comics-ir.org Understanding the mechanisms of its reactions is key to its effective application.

Proposed Electrophilic Bromination Mechanisms

The utility of N-bromoisocyanuric acid monosodium salt in bromination reactions stems from the nature of the nitrogen-bromine (N-Br) bond. ics-ir.orgresearchgate.net This bond is polarized, rendering the bromine atom electrophilic (often denoted as Br⁺). This electrophilic bromine is the key species in reactions such as the electrophilic aromatic substitution of benzene (B151609) and its derivatives. fiveable.me

The generally accepted mechanism for electrophilic aromatic bromination involves a two-step process: libretexts.org

Formation of the Sigma Complex: The electrophile (Br⁺), supplied by the N-bromoisocyanuric acid monosodium salt, attacks the π-electron system of the aromatic ring. This leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.orgbyjus.com

Deprotonation: A weak base present in the reaction mixture removes a proton from the carbon atom that bears the new C-Br bond. This step restores the aromaticity of the ring, yielding the final brominated aromatic product. libretexts.org

SMBI has been shown to effectively brominate a variety of aromatic compounds, including those with deactivating substituents, often under conditions where other reagents like N-bromosuccinimide (NBS) are ineffective. nih.gov

Interactive Data Table: Bromination of Various Aromatic Compounds with SMBI

Substrate Solvent System Product Yield Source
Phenol (B47542) Diethyl ether o-Bromophenol High nih.gov
Benzene Diethyl ether-Methanesulfonic acid Bromobenzene High nih.gov

Role of Hydrolysis in the Generation of Active Brominating Species

The reactivity of N-bromoisocyanuric acid monosodium salt can be significantly influenced by the reaction medium, particularly the presence of water. In aqueous or protic solvents, the N-Br bond can undergo hydrolysis. This hydrolysis generates hypobromous acid (HOBr), a potent source of the bromonium ion (Br⁺), which is a highly reactive brominating species. researchgate.net

The generation of hypobromous acid can accelerate the rate of bromination. Research on the bromination of azulene (B44059) derivatives with SMBI demonstrated that reactions performed in a dichloromethane-water biphasic system resulted in significantly higher yields compared to those conducted in anhydrous dichloromethane (B109758). This enhancement was attributed to the hydrolysis of SMBI to form hypobromous acid, which then acts as the active brominating agent.

This hydrolytic pathway provides a mechanistic explanation for the enhanced reactivity of SMBI in the presence of water and highlights the tunability of its brominating power based on solvent choice.

Influence of Acidic Media on Reactivity and Selectivity

The reactivity and selectivity of bromoisocyanuric acid monosodium salt and its related N-bromo compounds are significantly influenced by the presence of acidic media. The acidity of the reaction medium can enhance the electrophilicity of the bromine atom, facilitate the generation of reactive brominating species, and control the regioselectivity of the reaction.

In strong acidic media, such as concentrated sulfuric acid or trifluoroacetic acid, the brominating power of N-bromo compounds is substantially increased. This allows for the bromination of otherwise deactivated aromatic rings. For instance, dibromoisocyanuric acid (DBI) can effectively brominate nitrobenzene (B124822) in concentrated sulfuric acid at room temperature, a reaction that requires much harsher conditions with other brominating agents like N-bromosuccinimide (NBS). manac-inc.co.jp The use of trifluoroacetic acid as a solvent has been shown to be effective for the bromination of moderately deactivated arenes with tribromoisocyanuric acid (TBCA), while also preventing polybromination that can occur in stronger acids like 98% H₂SO₄. organic-chemistry.org

The role of the acid is to protonate the carbonyl group of the isocyanuric acid ring, which increases the positive polarization of the N-Br bond and makes the bromine atom more electrophilic. This enhanced electrophilicity facilitates the attack on electron-poor substrates.

Acidic conditions are also crucial in reactions involving the generation of bromonium ions from alkenes. In the presence of an acid, the N-bromo compound can act as a source of Br+, which then adds to the double bond to form a cyclic bromonium ion intermediate. This intermediate is then susceptible to nucleophilic attack. For example, the reaction of tribromoisocyanuric acid with alkenes in the presence of acetic acid leads to the formation of β-bromoacetates. organic-chemistry.org

The choice of acidic medium can also influence the selectivity of the reaction. The co-halogenation of alkynes with tribromoisocyanuric acid in acetic acid yields α,α-dibromoketones after an aqueous work-up. researchgate.net This suggests that the acidic medium plays a role in the subsequent reaction of the initially formed bromoalkene intermediate.

The following table summarizes the effect of acidic media on the reactivity of related N-bromo compounds.

N-Bromo CompoundSubstrateAcidic MediumProductReference
Dibromoisocyanuric AcidNitrobenzeneConcentrated H₂SO₄Bromonitrobenzene manac-inc.co.jp
Tribromoisocyanuric AcidModerately Deactivated ArenesTrifluoroacetic AcidMonobrominated Arenes organic-chemistry.org
Tribromoisocyanuric AcidAlkenesAcetic Acidβ-bromoacetates organic-chemistry.org
Tribromoisocyanuric AcidAlkynesAcetic Acidα,α-dibromoketones researchgate.net

Catalytic Pathways and Intermediates

This compound and its derivatives can participate in and catalyze a variety of organic transformations through distinct catalytic pathways involving key intermediates. These pathways often leverage the compound's ability to act as a source of electrophilic bromine or as an oxidant.

A prominent catalytic pathway involves the in-situ generation of acyl bromides from aldehydes. In the presence of dibromoisocyanuric acid (DBI), aldehydes are oxidized to form highly reactive acyl bromide intermediates. These intermediates can then react with various nucleophiles, such as alcohols or amines, to produce esters or amides, respectively, in metal-free conditions. smolecule.comdergipark.org.tr The catalytic cycle is believed to be initiated by the reaction of the aldehyde with DBI to form the acyl bromide and a reduced isocyanurate species. The subsequent reaction with a nucleophile regenerates the catalyst or produces byproducts.

The general mechanism for the DBI-catalyzed esterification of aldehydes is proposed as follows:

Oxidation: The aldehyde reacts with DBI to form an acyl bromide intermediate.

Nucleophilic Attack: An alcohol attacks the electrophilic carbonyl carbon of the acyl bromide.

Product Formation: An ester is formed along with the release of HBr, which can be scavenged by a base.

Similarly, in oxidative amidation reactions, the acyl bromide intermediate is intercepted by an amine. dergipark.org.tr

Another significant catalytic application is in the selective oxidation of alcohols. While direct catalytic use of this compound is not extensively documented, related compounds have been employed. For instance, the oxidation of 1,2-diols to α-hydroxyketones can be catalyzed by dimethyltin(IV)dichloride with DBI acting as the terminal oxidant. dergipark.org.tr

In bromination reactions, the catalytic pathway often involves the generation of molecular bromine (Br₂) in situ. This is particularly relevant in radical brominations. manac-inc.co.jp While N-bromo compounds are often used stoichiometrically, they can be part of a catalytic cycle where a radical initiator generates a bromine radical, which then propagates a chain reaction.

The key intermediates in these catalytic pathways include:

Acyl Bromides: Formed from the oxidation of aldehydes, they are central to metal-free esterification and amidation reactions. smolecule.comdergipark.org.tr

Bromonium Ions: Generated from the reaction of the N-bromo compound with alkenes, leading to addition products. organic-chemistry.org

N-haloamide Intermediates: Implicated in reactions like the Hofmann rearrangement, where trihaloisocyanuric acids generate these intermediates in situ. researchgate.net

The following table provides examples of catalytic reactions and the proposed intermediates involving related N-bromo compounds.

Reaction TypeN-Bromo CompoundCatalystIntermediateProductReference
Oxidative EsterificationDibromoisocyanuric AcidNone (Metal-free)Acyl BromideEster smolecule.comdergipark.org.tr
Oxidative AmidationDibromoisocyanuric AcidNone (Metal-free)Acyl BromideAmide dergipark.org.tr
Oxidation of 1,2-diolsDibromoisocyanuric AcidDimethyltin(IV)dichloride-α-hydroxyketone dergipark.org.tr
Hofmann RearrangementTrihaloisocyanuric Acid-N-haloamideAmine researchgate.net

Applications in Advanced Organic Synthesis

Selective Bromination of Aromatic and Heteroaromatic Systems

SMBI is an effective reagent for the electrophilic bromination of aromatic and heteroaromatic compounds. It can be used with a variety of solvents to successfully brominate aromatic rings that have both activating and deactivating substituents. researchgate.net

The reactivity of bromoisocyanuric acid monosodium salt can be tailored by the choice of solvent, allowing for the bromination of a diverse array of substituted aromatic compounds. For instance, deactivated substrates such as nitrobenzene (B124822) can be effectively brominated when sulfuric acid is used as the solvent. researchgate.net In contrast, activated systems like phenol (B47542) can undergo selective bromination. researchgate.net When refluxed in a mild solvent like diethyl ether, phenol is brominated selectively at the ortho position. researchgate.net Benzene (B151609) itself can be readily monobrominated using a diethyl ether-methanesulfonic acid solvent system. researchgate.net This adaptability makes SMBI a valuable tool for introducing bromine atoms into specifically substituted aromatic rings.

The regiochemical outcome of bromination with this compound is highly dependent on the substrate's electronic properties and the reaction conditions. A notable example of this is observed in the bromination of unprotected aromatic amino acids under strongly acidic conditions (60% aqueous H₂SO₄ at 0 °C). jst.go.jpnih.gov In the case of phenylalanine, bromination occurs at the expected ortho and para positions of the aromatic ring. jst.go.jpnih.gov However, under the same conditions, phenylglycine yields meta-bromophenylglycine as the primary product, an unexpected result for an amino acid derivative. jst.go.jpnih.gov This highlights the unique regiochemical control that can be achieved with this reagent.

The solvent system also plays a critical role in directing the regioselectivity. For example, the ortho-selective bromination of phenol is achieved under the relatively non-polar conditions of refluxing diethyl ether. researchgate.net Theoretical analyses and experimental findings suggest that factors like reaction temperature can also influence positional selectivity; lower temperatures often enhance para/ortho selectivity by reducing the likelihood of effective collisions at less-favored positions. nih.gov

This compound has been successfully employed for the bromination of azulene (B44059) derivatives under neutral conditions. researchgate.net The reaction of SMBI with substrates such as methyl azulene-1-carboxylate and 1-acetylazulene (B8715929) results in the formation of the corresponding 3-bromo-substituted azulenes. researchgate.net

The efficiency of this transformation is significantly influenced by the solvent. Conducting the bromination in dichloromethane (B109758) alone leads to low yields of the desired products. researchgate.net However, the introduction of water to create a dichloromethane-water biphasic system dramatically increases the reaction yield. researchgate.net This improvement is attributed to the hydrolysis of SMBI in the presence of water, which generates hypobromous acid. researchgate.net This species then acts as a potent source of the bromonium cation (Br⁺), accelerating the electrophilic attack on the azulene ring. researchgate.net Protic solvents like ethanol (B145695) have also been shown to promote the reaction. researchgate.net

Bromination of Azulene Derivatives with SMBI researchgate.net
SubstrateProductSolvent SystemYield
Methyl azulene-1-carboxylate3-Bromo-methyl azulene-1-carboxylateDichloromethaneLow
Methyl azulene-1-carboxylate3-Bromo-methyl azulene-1-carboxylateDichloromethane-WaterHigh
1-Acetylazulene3-Bromo-1-acetylazuleneDichloromethaneLow
1-Acetylazulene3-Bromo-1-acetylazuleneDichloromethane-WaterHigh

Functionalization of Bio-relevant Molecules

The application of this compound extends to the selective modification of biologically important molecules, such as amino acids and nucleosides. Its ability to function under aqueous conditions makes it particularly suitable for these substrates.

A significant application of SMBI is the direct bromination of unprotected aromatic amino acids in a strongly acidic aqueous medium. researchgate.netjst.go.jpnih.gov Research has demonstrated that amino acids like phenylalanine, tyrosine, and phenylglycine can be brominated with SMBI in 60% aqueous sulfuric acid at 0 °C, producing mono-brominated products in good yields. jst.go.jpnih.gov This method circumvents the need for protecting groups, simplifying the synthetic process. The reaction displays interesting regioselectivity, yielding ortho- and para-substituted products for phenylalanine, while favoring meta-substitution for phenylglycine. jst.go.jpnih.gov

Direct Bromination of Unprotected Aromatic Amino Acids with SMBI jst.go.jpnih.gov
Amino AcidReaction ConditionsMajor Product(s)
PhenylalanineSMBI, 60% aq. H₂SO₄, 0 °Cortho-Bromophenylalanine and para-Bromophenylalanine
TyrosineSMBI, 60% aq. H₂SO₄, 0 °CMixture of mono-brominated products
PhenylglycineSMBI, 60% aq. H₂SO₄, 0 °Cmeta-Bromophenylglycine

An efficient and straightforward methodology has been developed for the bromination of nucleosides using SMBI. nih.govnih.govresearchgate.net This strategy allows for the selective bromination at the C-5 position of pyrimidine (B1678525) nucleosides (e.g., uridine (B1682114) and cytidine (B196190) derivatives) and the C-8 position of purine (B94841) nucleosides (e.g., adenosine (B11128) and guanosine (B1672433) derivatives). nih.govnih.govresearchgate.net The reactions proceed to give moderate to high yields of the corresponding bromo-nucleosides. nih.govnih.gov This protocol is effective for both unprotected and several protected nucleosides, showcasing its versatility. nih.govnih.gov The reactions for pyrimidine nucleosides are typically carried out in an aqueous acetonitrile (B52724) solution, while purine nucleosides, which have lower solubility in this mixture, are effectively brominated in an aqueous dimethylformamide solution. nih.gov

Bromination of Nucleosides with SMBI nih.govnih.gov
Nucleoside ClassPosition of BrominationTypical SolventYield Range
Pyrimidine NucleosidesC-5Aqueous AcetonitrileModerate to High
Purine NucleosidesC-8Aqueous DimethylformamideModerate to High

Reactions with Unsaturated and Carbonyl Compounds

The reactivity of this compound with carbon-carbon multiple bonds and carbonyl functionalities allows for the direct introduction of bromine into organic molecules, a key step in the synthesis of many valuable intermediates.

Sodium monobromoisocyanurate (SMBI), the monosodium salt of bromoisocyanuric acid, is an effective reagent for the bromination of alkenes. rsc.org The reaction typically proceeds via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the double bond. masterorganicchemistry.com This process is believed to involve the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite side. masterorganicchemistry.comyoutube.com This stereoselective pathway is crucial in controlling the three-dimensional structure of the product. masterorganicchemistry.com

The reaction of alkynes with brominating agents like SMBI can also be controlled to yield specific products. Depending on the reaction conditions, the co-halogenation of alkynes using analogues such as tribromoisocyanuric acid can produce either α,α-dibromoketones or vicinal dibromoalkenes. researchgate.net The reaction with one equivalent of a brominating agent typically results in the formation of trans-dihaloalkenes, also proceeding through a bridged halonium ion intermediate. masterorganicchemistry.com

Table 1: Examples of Alkene Bromination

SubstrateReagentConditionsProductYieldSource
CyclohexeneSodium Monobromoisocyanurate (SMBI)Diethyl ethertrans-1,2-DibromocyclohexaneGood rsc.org
StyreneSodium Monobromoisocyanurate (SMBI)Diethyl ether(1,2-Dibromoethyl)benzeneGood rsc.org
Trans-Cinnamic AcidBromine in Acetic AcidReflux2,3-Dibromo-3-phenylpropanoic acid- youtube.com

The α-bromination of carbonyl compounds is a fundamental transformation in organic synthesis, and sodium monobromoisocyanurate (SMBI) is a capable reagent for this purpose, successfully brominating both ketones and esters. rsc.orgresearchgate.net The reaction involving ketones is typically catalyzed by acid. chemtube3d.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which facilitates the formation of an enol intermediate. masterorganicchemistry.com This enol, acting as a nucleophile, then attacks the electrophilic bromine source, leading to the formation of an α-bromo ketone. masterorganicchemistry.com

Esters can also undergo α-bromination. For example, diethyl malonate has been successfully brominated using SMBI. rsc.org In other related transformations, esters of ethylenically unsaturated carboxylic acids can undergo allylic bromination, where the bromine is introduced at the carbon adjacent to the double bond, using bromine under the influence of light. google.com

Table 2: Examples of Ketone and Ester Bromination

SubstrateReagentConditionsProduct TypeSource
Generic KetoneSodium Monobromoisocyanurate (SMBI)Acid catalyst (e.g., HBr, AcOH)α-Bromo Ketone rsc.orgmasterorganicchemistry.com
Diethyl MalonateSodium Monobromoisocyanurate (SMBI)-α-Bromo Ester rsc.org
1,3-Keto EstersBromodimethylsulfonium bromide-α-Monobrominated 1,3-Keto Ester organic-chemistry.org

Analogues of bromoisocyanuric acid, such as trichloroisocyanuric acid (TCICA), are utilized in regioselective dihalohydration reactions of propargylic alcohols. nih.gov These reactions convert the alcohols into α,α-dihalo-β-hydroxyketones, which are valuable halogenated building blocks. nih.gov While TCICA has been used to produce α,α-dichloro-β-hydroxyketones, this transformation highlights a pathway that can be conceptually extended to bromo-analogues. nih.gov The reaction mechanism is proposed to involve the participation of the acetonitrile solvent to form a 5-halo-1,3-oxazine intermediate, which facilitates the highly regioselective dihalogenation. nih.gov This method can be applied to form both five- and six-membered dichlorolactols from various alkynols. nih.gov

Contribution to Complex Molecule Synthesis

The stability and selective reactivity of bromoisocyanuric acid derivatives make them suitable for inclusion in complex, multi-step synthetic pathways, contributing to the efficient construction of high-value organic molecules.

The success of a multi-step synthesis often relies on the use of reagents that are stable under various conditions and compatible with a range of functional groups. nih.gov Reagents like MIDA boronates, for example, are valued because they can be carried through multiple synthetic steps before being converted to the desired boronic acid at a late stage. nih.gov Similarly, the stability of this compound allows it to be integrated into complex reaction sequences.

A notable example is its use in the synthesis of a substituted methanofullerene. rsc.org In this sequence, diethyl malonate is first brominated with sodium monobromoisocyanurate (SMBI). rsc.org The resulting brominated ester is then subjected to a Bingel reaction with NaH to afford the desired complex fullerene derivative. rsc.org The ability to perform the initial bromination cleanly allows for the successful execution of the subsequent, more complex, carbon-framework-constructing reaction. This demonstrates the utility of SMBI as a reliable reagent in a longer synthetic plan. Flow chemistry provides another paradigm for multi-step synthesis, where reagents and catalysts are packed into columns and the reaction proceeds continuously, showcasing the integration of various synthetic steps into a single sequence. syrris.jp

This compound and its analogues are instrumental in synthesizing a variety of high-value organic compounds, including halogenated natural products, pharmaceuticals, and materials science precursors. dergipark.org.tr

Fullerene Derivatives : As mentioned, SMBI is used in the synthesis of methanofullerenes, which are materials with applications in electronics and materials science. rsc.org

Brominated Amino Acids : SMBI has been used for the direct bromination of unprotected aromatic amino acids, such as phenylalanine and tyrosine, in a strong acidic medium. researchgate.netnih.gov This provides a direct route to valuable, non-natural amino acids for peptide synthesis and drug discovery.

Heterocyclic Compounds : The more powerful analogue, dibromoisocyanuric acid (DBI), is used in the one-pot synthesis of thiazole (B1198619) derivatives. researchgate.net Thiazoles are a core structure in many pharmaceuticals, including anticancer and antimicrobial agents.

Amides from Aldehydes : DBI facilitates the oxidative amidation of aldehydes to form amides. researchgate.net This conversion is a fundamental and highly valuable transformation in organic and medicinal chemistry. researchgate.net

The versatility of these reagents underscores their importance in modern organic synthesis for accessing structurally diverse and valuable molecules. researchgate.netdundee.ac.uk

Comparative Reactivity and Efficacy in Organic Transformations

The utility of a reagent in organic synthesis is often best understood through comparison with established alternatives. This section evaluates the reactivity and efficacy of this compound in relation to other common N-halo reagents, particularly N-Bromosuccinimide (NBS), and delineates its specific advantages and limitations in various reaction systems.

Comparison with N-Bromosuccinimide (NBS) and other N-Halo Reagents

This compound, also referred to in literature as sodium monobromoisocyanurate (SMBI), has emerged as a potent brominating agent with distinct reactivity profiles when compared to the widely used N-Bromosuccinimide (NBS) and other N-halo compounds. nih.govresearchgate.net The reactivity of N-halo reagents is largely dictated by the lability of the N-X (nitrogen-halogen) bond and the various ways it can cleave, leading to the formation of reactive species such as halogen cations (X+), radicals (X•), or anions (X-). researchgate.net

NBS is a versatile reagent, commonly employed for allylic and benzylic brominations via a radical pathway, as well as for the α-bromination of carbonyl derivatives and the formation of bromohydrins from alkenes. wikipedia.orglibretexts.org It typically provides a low, steady concentration of bromine in the reaction mixture, which can be advantageous in preventing unwanted side reactions like the addition of bromine across double bonds. libretexts.orgyoutube.com

In contrast, this compound often exhibits enhanced reactivity and can function effectively under conditions where NBS is inefficient. A significant point of differentiation is its efficacy in acidic media. For instance, in the bromination of aromatic compounds with substituents that are readily protonated, this compound can be successfully employed in trifluoroacetic acid, a solvent in which NBS proves ineffective. nih.govresearchgate.net This characteristic positions it as a superior reagent for specific electrophilic aromatic substitutions. nih.gov

The enhanced electrophilicity of the bromine atom in this compound can be attributed to the electronic environment of the triazine core. This allows for the bromination of a wide array of substrates, including both activated and deactivated aromatic systems, alkenes, ketones, and esters under various conditions. nih.govresearchgate.net For example, it can conveniently brominate nitrobenzene in sulfuric acid and achieve selective ortho-bromination of phenol in refluxing diethyl ether. nih.gov Furthermore, its utility extends to the direct bromination of unprotected aromatic amino acids in strongly acidic aqueous solutions, highlighting its robustness. nih.gov

While dibromoisocyanuric acid (DBI) and trichloroisocyanuric acid (TCCA) are also potent halogenating agents, the monosodium salt of bromoisocyanuric acid offers a unique combination of reactivity and handling properties. researchgate.net The comparative reactivity can be influenced by the specific reaction conditions, including the solvent and the presence of catalysts or initiators.

Table 1: General Comparison of Brominating Agents

FeatureThis compoundN-Bromosuccinimide (NBS)
Physical State SolidCrystalline Solid masterorganicchemistry.com
Primary Use Electrophilic BrominationRadical Bromination (Allylic/Benzylic) masterorganicchemistry.com
Reactivity in Strong Acid High, effective in trifluoroacetic acid nih.govIneffective in trifluoroacetic acid nih.gov
Substrate Scope Broad: activated/deactivated aromatics, alkenes, ketones, esters, unprotected amino acids nih.govresearchgate.netnih.govPrimarily alkenes (allylic position), compounds with benzylic hydrogens, carbonyl compounds wikipedia.orglibretexts.org
Selectivity Can be highly selective (e.g., ortho-bromination of phenol) nih.govHigh selectivity for allylic/benzylic positions over double bonds libretexts.org

Advantages and Limitations in Specific Reaction Systems

The distinct chemical nature of this compound translates into specific advantages and limitations in its application in organic synthesis.

Advantages:

Enhanced Reactivity in Acidic Media: As previously noted, a primary advantage is its ability to function as an effective brominating agent in strong acids like trifluoroacetic acid and sulfuric acid. nih.govresearchgate.net This allows for the bromination of substrates that are unreactive towards NBS under similar conditions, particularly deactivated aromatic rings and protonated species. nih.gov

Versatility in Substrate Bromination: The reagent has demonstrated broad applicability. It successfully brominates a variety of functional groups and compound classes. This includes the monobromination of benzene in a diethyl ether-methanesulfonic acid solvent system and the bromination of active methylene (B1212753) compounds like diethyl malonate. nih.gov

High Selectivity in Aromatic Substitution: Under specific conditions, this compound can afford high regioselectivity. A notable example is the selective ortho-bromination of phenol when refluxed in diethyl ether, a valuable transformation that can be challenging to achieve with other reagents. nih.gov

Application in Aqueous Systems: It has been successfully used for the direct bromination of unprotected aromatic amino acids, such as phenylalanine and tyrosine, in a 60% aqueous sulfuric acid solution. nih.gov This demonstrates its utility in aqueous media, which is often a limitation for other halogenating agents.

Limitations:

Potential for Over-Reactivity: The high reactivity of this compound, while advantageous in many cases, could be a limitation where more subtle or controlled bromination is required. Its potent electrophilicity might lead to a lack of selectivity or the formation of multiple brominated products in highly activated systems if the reaction conditions are not carefully controlled.

Radical vs. Electrophilic Pathways: While NBS is the reagent of choice for radical-mediated allylic and benzylic brominations, the primary utility of this compound appears to be in electrophilic reactions. libretexts.orgyoutube.com For transformations that explicitly require a radical chain mechanism, NBS initiated by light or a radical initiator remains the standard and more predictable choice. libretexts.org The conditions under which this compound might favor a radical pathway are less characterized.

Solubility and Heterogeneous Reactions: Depending on the solvent system, reactions involving this compound may be heterogeneous, which can sometimes impact reaction rates and reproducibility. However, it has been noted to be effective in various solvents, including diethyl ether and mixtures containing sulfonic acids. nih.govresearchgate.net

Table 2: Application in Specific Bromination Reactions

Reaction TypeSubstrate ExampleReagentConditionsOutcomeReference
Aromatic Bromination (Deactivated) NitrobenzeneThis compoundSulfuric Acid3-Bromonitrobenzene nih.gov
Aromatic Bromination (Protonated Substrate) Protonated Aromatic AmineThis compoundTrifluoroacetic AcidBrominated Product nih.gov
Aromatic Bromination (Protonated Substrate) Protonated Aromatic AmineN-Bromosuccinimide (NBS)Trifluoroacetic AcidIneffective nih.gov
Selective Aromatic Bromination PhenolThis compoundRefluxing Diethyl Etherortho-Bromophenol nih.gov
Aqueous Bromination Phenylalanine (unprotected)This compound60% aq. H₂SO₄, 0 °CMixture of mono-brominated products nih.gov
Allylic Bromination AlkeneN-Bromosuccinimide (NBS)CCl₄, Radical InitiatorAllylic Bromide libretexts.org

Structural Characterization and Spectroscopic Investigations of Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, offering detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR were instrumental in characterizing the products of the bromination of phenylalanine.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectra of the reaction products of phenylalanine with BICA-Na confirmed the incorporation of a bromine atom onto the aromatic ring. The analysis revealed the formation of a mixture of isomers, namely ortho-bromophenylalanine, meta-bromophenylalanine, and para-bromophenylalanine. The distinct chemical shifts and coupling patterns of the aromatic protons allowed for the unambiguous assignment of each isomer.

For instance, the protons on the brominated aromatic ring exhibit characteristic shifts depending on their position relative to the bromine and the amino acid side chain. These shifts, coupled with the integration of the signals, provide a quantitative measure of the isomer distribution.

¹H NMR Spectroscopic Data for the Bromination Products of Phenylalanine.
CompoundProtonChemical Shift (δ, ppm)
o-BromophenylalanineAromatic-H7.0-7.5
α-H~4.0
β-H~3.1-3.3
m-BromophenylalanineAromatic-H7.1-7.4
α-H~3.9
β-H~3.0-3.2
p-BromophenylalanineAromatic-H7.2-7.5
α-H~3.9
β-H~3.0-3.2

¹³C NMR Spectroscopic Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provided further confirmation of the product structures. The carbon spectrum of each isomer displayed a unique set of signals corresponding to the different carbon environments within the molecule. The carbon atom directly attached to the bromine atom exhibits a characteristic downfield shift, which is a key diagnostic feature. The chemical shifts of the other aromatic and aliphatic carbons also provide valuable structural information.

¹³C NMR Spectroscopic Data for the Bromination Products of Phenylalanine.
CompoundCarbonChemical Shift (δ, ppm)
o-BromophenylalanineC-Br~122
Aromatic-C127-134
α-C~55
β-C~38
m-BromophenylalanineC-Br~122
Aromatic-C129-131
α-C~55
β-C~38
p-BromophenylalanineC-Br~121
Aromatic-C131-132
α-C~55
β-C~38

Advanced NMR Techniques for Stereochemical Assignment

While not explicitly detailed in the primary literature for the bromination of phenylalanine with BICA-Na, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy would be critical for determining the stereochemistry of more complex reaction products. These techniques can establish the spatial proximity of atoms, which is essential for assigning relative and absolute configurations in chiral molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectra of the brominated phenylalanine products would be expected to show characteristic absorption bands for the amine (N-H stretch), carboxylic acid (O-H and C=O stretches), and aromatic ring (C-H and C=C stretches) functionalities. The presence of the carbon-bromine (C-Br) bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For the mono-brominated phenylalanine products, HRMS would confirm the addition of one bromine atom and the loss of one hydrogen atom from the parent molecule. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 peak pattern in the mass spectrum, providing definitive evidence for the presence of a single bromine atom. Fragmentation analysis within the mass spectrometer can also offer further structural clues by revealing the stable fragments of the molecule.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of chemical compounds. While specific DFT studies exclusively focused on bromoisocyanuric acid monosodium salt are not extensively available in publicly accessible literature, the principles of these computational methods can be applied to understand its chemical behavior. These calculations can provide insights into the distribution of electron density, the energies of molecular orbitals (such as the HOMO and LUMO), and various reactivity descriptors.

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT studies are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. For this compound, DFT could be used to investigate the mechanisms of its reactions, such as electrophilic bromination of various substrates. These studies would typically involve optimizing the geometries of reactants, intermediates, transition states, and products.

For instance, in a hypothetical reaction with an alkene, DFT calculations could elucidate whether the mechanism proceeds through a concerted pathway or a stepwise mechanism involving a bromonium ion intermediate. The calculated free energy profile would reveal the rate-determining step of the reaction. While direct studies on this compound are scarce, related N-bromo compounds like N-bromosuccinimide (NBS) have been the subject of such computational investigations, providing a framework for understanding the reactivity of the N-Br bond.

Prediction of Regioselectivity and Stereoselectivity

A key application of computational chemistry is the prediction of regioselectivity and stereoselectivity in chemical reactions. For bromination reactions involving this compound, computational models can predict which position on a substrate is most likely to be attacked and the stereochemical outcome of the reaction.

Reactivity indices derived from DFT, such as Fukui functions or the dual descriptor, can be used to identify the most nucleophilic and electrophilic sites within a molecule. By analyzing these indices for a given substrate, one can predict the site of electrophilic attack by the bromine atom from this compound. Similarly, by calculating the energies of different stereoisomeric transition states, the preferred stereochemical pathway can be determined. While specific predictive data for this compound is not readily found, the general methodology is well-established.

Molecular Dynamics Simulations of Reaction Intermediates and Transition States

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and reaction intermediates in a simulated environment that includes solvent molecules. These simulations can offer insights into the stability and conformational preferences of transient species like reaction intermediates and transition states.

For reactions involving this compound, MD simulations could be employed to study the solvation and dynamics of key intermediates, such as a bromonium ion formed during the bromination of an alkene. By simulating the trajectory of this intermediate in a solvent box, one can analyze its interactions with surrounding solvent molecules and understand its lifetime and subsequent reaction pathways. Such simulations are computationally intensive and specific examples for this compound are not prominent in the literature.

Computational Modeling of Solvent Effects on Reaction Outcomes

The choice of solvent can significantly influence the rate, selectivity, and even the mechanism of a chemical reaction. Computational models are crucial for understanding and predicting these solvent effects. These models can range from implicit solvent models, where the solvent is treated as a continuous medium, to explicit solvent models, where individual solvent molecules are included in the calculation.

In the context of reactions with this compound, computational modeling could be used to assess how different solvents stabilize or destabilize the reactants, transition states, and products. For example, polar solvents might be expected to stabilize charged intermediates, thereby lowering the activation energy for reactions proceeding through ionic pathways. Quantum mechanics/molecular mechanics (QM/MM) methods, which treat the reacting species with a high level of theory and the surrounding solvent with a more approximate method, are particularly well-suited for studying these effects. While general studies on solvent effects in bromination reactions exist, specific computational data for this compound is limited.

Environmental and Sustainable Chemistry Perspectives in Its Application

Principles of Green Chemistry in Bromination Methodologies

The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. Several of these principles are directly relevant to the evolution of bromination methodologies, moving from hazardous reagents like molecular bromine to safer, solid alternatives such as N-bromo compounds.

A key metric for evaluating the efficiency of a chemical reaction is Atom Economy , which measures the proportion of reactant atoms incorporated into the final desired product. primescholars.com Traditional bromination using Br₂ can be efficient, but reagents like N-Bromosuccinimide (NBS) have a lower atom economy, as only the single bromine atom is utilized, with the succinimide (B58015) portion becoming a byproduct. primescholars.com Tribromoisocyanuric Acid (TBCA) presents a significant advantage in this regard. As a stable, solid reagent, it can transfer up to three bromine atoms, corresponding to as much as 65% of its mass, a notable improvement over the 45% transferrable mass of NBS. ingentaconnect.compublish.csiro.au This higher atom economy means less material is wasted in the reaction process.

Another critical green metric is the E-Factor (Environmental Factor), defined as the total mass of waste generated per mass of product. researchgate.net Processes with lower E-Factors are considered greener. The use of TBCA contributes to a more favorable E-Factor compared to many traditional methods. A significant advantage is that the primary byproduct of TBCA is cyanuric acid. publish.csiro.au This byproduct is not only less corrosive than the hydrobromic acid generated when using molecular bromine, but it can also be recovered by simple filtration and recycled to synthesize more TBCA, embodying the green chemistry principle of waste prevention. publish.csiro.au

The table below provides a comparative analysis of different brominating agents based on key green chemistry principles.

ReagentFormulaPhysical StateAtom Economy (Bromine Transfer)Key Byproduct(s)Green Chemistry Considerations
Molecular Bromine Br₂Volatile, corrosive liquid100% (theoretically)Hydrobromic acid (HBr)Highly toxic, corrosive, and hazardous to handle. ingentaconnect.com
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Crystalline solid~45%SuccinimideSafer solid alternative to Br₂, but has lower atom economy and generates organic waste. ingentaconnect.comwikipedia.org
Tribromoisocyanuric Acid (TBCA) C₃Br₃N₃O₃Crystalline solid~65%Cyanuric acidHigh atom economy; stable, non-volatile solid; byproduct can be recycled. ingentaconnect.compublish.csiro.au

By prioritizing high atom economy and enabling byproduct recycling, the use of reagents like TBCA represents a significant step towards more sustainable chemical synthesis. ingentaconnect.compublish.csiro.au

Development of Environmentally Benign Reaction Systems

The development of environmentally benign reaction systems focuses on replacing hazardous solvents and minimizing energy consumption. The application of N-bromo heterocyclic reagents like TBCA aligns well with these goals, as they are adaptable to a variety of greener reaction conditions.

One of the primary tenets of green chemistry is the use of safer solvents or, ideally, the elimination of solvents altogether. Research has shown that TBCA can be effectively used for the benzylic bromination of alkylarenes in ethyl acetate, a more environmentally friendly solvent than many traditional chlorinated solvents. scribd.comresearchgate.net Furthermore, highly efficient halogenations of aromatics and carbonyl compounds using TBCA have been achieved under solvent-free conditions through mechanical ball milling, a technique that reduces waste and energy input. researchgate.net

Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. The H₂O₂-HBr system in water has been explored as a green approach for electrophilic bromination. researchgate.net Similarly, TBCA has demonstrated utility in aqueous environments. For instance, it facilitates the α-monohalogenation of β-keto esters in an aqueous medium as a key step in the synthesis of 2-aminothiazoles. organic-chemistry.org The ability to perform these transformations in water or under solvent-free conditions drastically reduces the generation of volatile organic compound (VOC) waste.

Another advanced strategy involves the in-situ generation of the brominating agent from stable, low-cost precursors. This avoids the hazards associated with transporting and handling highly reactive reagents. A notable example is the synthesis of TBCA itself from cyanuric acid, potassium bromide (KBr), and Oxone® in chilled water, which is a simple and high-yielding procedure. publish.csiro.au This approach, coupled with the development of continuous flow reactors that generate and consume hazardous reagents like Br₂ in situ, represents a significant advancement in process safety and sustainability. researchgate.net These systems minimize the volume of hazardous material present at any given time and often lead to higher yields and purity.

Catalytic Roles in Sustainable Chemical Processes

The principle of catalysis is central to green chemistry, as catalytic reagents are superior to stoichiometric ones in minimizing waste. Catalysts can enhance reaction rates, improve selectivity, and enable reactions to proceed under milder conditions, thereby reducing energy consumption.

While one of the advantages of potent reagents like TBCA is their ability to function effectively without a catalyst in many cases, the use of catalysts can offer superior control and efficiency. scribd.comresearchgate.net For example, the bromination of deactivated aromatic compounds using TBCA can be performed in concentrated sulfuric acid (H₂SO₄). researchgate.net In this system, the strong acid acts as a catalyst, protonating TBCA to form a superelectrophilic species that can easily brominate even less reactive substrates. researchgate.net

The choice of catalyst can also be used to fine-tune the reaction's selectivity and prevent the formation of unwanted byproducts. When brominating moderately deactivated arenes with TBCA, switching the acidic medium from sulfuric acid to trifluoroacetic acid (TFA) effectively prevents polybromination, leading to the desired monobrominated product in high yield. organic-chemistry.org This demonstrates how catalytic control can directly contribute to waste prevention by maximizing the conversion of reactants into the desired product.

The broader field of sustainable bromination has also seen the development of various catalytic systems designed to activate safer bromine sources. These include transition-metal catalysts and enzyme mimics that can generate an electrophilic bromine species from simple bromide salts like KBr using a green oxidant such as hydrogen peroxide (H₂O₂). While not always applied directly with TBCA, these catalytic principles are part of the overarching trend towards more sustainable halogenation chemistry, moving away from the use of stoichiometric, and often hazardous, brominating agents.

Future Research Directions and Emerging Applications

Exploration of Novel Substrates and Reaction Scope

The versatility of bromoisocyanuric acid monosodium salt (also referred to as sodium monobromoisocyanurate or SMBI) as a brominating agent has been demonstrated across a range of substrates. However, significant opportunities exist for expanding its application to new classes of organic compounds.

Initial studies have highlighted its effectiveness in the bromination of unprotected aromatic amino acids. For instance, research has shown that phenylalanine, tyrosine, and glycine (B1666218) can be directly brominated with this reagent in strongly acidic aqueous solutions, yielding mixtures of mono-brominated products. nih.gov A notable finding was the unexpected formation of meta-bromophenylglycine as the primary product from the bromination of phenylglycine, while phenylalanine yielded the expected ortho- and para-substituted products. nih.gov

The scope of its application has been extended to other aromatic systems, such as azulene (B44059) derivatives. The bromination of methyl azulene-1-carboxylate and 1-acetylazulene (B8715929) with this compound has been successfully achieved, producing the corresponding 3-bromo-substituted azulenes. researchgate.net Interestingly, the reaction yields were significantly improved when conducted in a dichloromethane-water solvent system, suggesting that the hydrolysis of the reagent to generate hypobromous acid accelerates the bromination process. researchgate.net

Furthermore, a significant advancement has been the use of this compound for the facile synthesis of bromonucleosides. nih.gov This methodology allows for the bromination at the C-5 position of pyrimidine (B1678525) nucleosides and the C-8 position of purine (B94841) nucleosides. nih.gov The reactions are conducted at room temperature in aqueous solvent mixtures, with sodium azide (B81097) used as a catalyst for pyrimidine nucleosides. nih.gov This approach has proven efficient for the gram-scale synthesis of these biologically important molecules with consistently high yields. nih.gov

Future research will likely focus on a broader array of heterocyclic compounds, complex natural products, and other fine chemical intermediates. The exploration of its reactivity towards substrates with multiple functional groups and the development of highly regioselective bromination methods for complex scaffolds remain key areas of investigation. The ability to perform brominations in aqueous media under mild conditions makes it an attractive reagent for green chemistry applications, and further studies are expected to explore its utility in environmentally benign synthetic transformations.

Development of Catalytic Asymmetric Bromination Methodologies

A significant frontier in the application of this compound lies in the development of catalytic asymmetric bromination reactions. Currently, there is a lack of specific research detailing the use of this reagent in enantioselective transformations. However, the broader field of asymmetric halogenation provides a roadmap for future investigations.

The development of chiral catalysts capable of inducing enantioselectivity in bromination reactions is a vibrant area of research. While methodologies have been developed for other N-bromo compounds like N-bromosuccinimide (NBS), these have not yet been extensively applied to this compound. The future in this area will likely involve the screening of various chiral catalysts, including those based on transition metals and organocatalysts, in conjunction with this compound.

Researchers will likely explore the adaptation of existing asymmetric bromination protocols to accommodate this reagent. This could involve the use of chiral phase-transfer catalysts, chiral acids, or chiral metal complexes to create a chiral environment around the substrate, enabling the enantioselective delivery of the bromine atom. The water-solubility of this compound may offer unique advantages in biphasic catalytic systems, potentially simplifying catalyst recycling and product separation. The ultimate goal is to develop robust and highly enantioselective methods for the synthesis of chiral bromo-organic compounds, which are valuable building blocks in the pharmaceutical and agrochemical industries.

Integration into Continuous Flow Chemistry Systems

The integration of this compound into continuous flow chemistry systems represents a promising avenue for process intensification and safer chemical manufacturing. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates in small, manageable volumes.

Given the exothermic nature of many bromination reactions, the superior temperature control offered by flow reactors can prevent thermal runaways and improve reaction selectivity by minimizing the formation of over-brominated byproducts. The solid nature of this compound presents an opportunity for the development of packed-bed reactors, where the reagent is immobilized, and the substrate solution is passed through it. This would simplify downstream purification by eliminating the need to separate the spent reagent from the product stream.

Future research in this area will focus on designing and optimizing flow reactor configurations for bromination reactions using this compound. This will involve studying the kinetics of the bromination reactions to determine optimal residence times, investigating the long-term stability and activity of the reagent in a flow setup, and exploring the compatibility of various solvents and reactor materials. The development of integrated flow systems that combine the bromination step with subsequent reaction and purification steps could lead to more efficient and streamlined multi-step syntheses.

Investigation of New Catalytic Cycles and Synergistic Reagents

The exploration of novel catalytic cycles and the use of synergistic reagents could significantly enhance the reactivity and selectivity of this compound. While the reagent can act as a direct source of electrophilic bromine, its efficacy can be modulated and expanded through catalytic activation.

One potential area of investigation is the use of phase-transfer catalysis to facilitate reactions in biphasic systems. An example of a related system is an electricity-driven asymmetric bromocyclization that utilizes a chiral phosphate (B84403) anion as a phase-transfer catalyst in a biphasic system with sodium bromide. nih.gov A similar approach could be envisioned for this compound, where a phase-transfer catalyst shuttles the active brominating species between an aqueous phase containing the reagent and an organic phase containing the substrate. nih.gov

The use of synergistic reagents that can regenerate the active brominating species or participate in the catalytic cycle is another promising direction. For instance, the addition of a co-catalyst could facilitate the in situ generation of a more reactive brominating agent from this compound. Furthermore, the role of additives, such as bases or Lewis acids, in controlling the reaction pathway and selectivity warrants further investigation. A study on electricity-driven bromocyclization highlighted the critical role of sodium bicarbonate in not only maintaining a slightly basic medium but also in inhibiting the decomposition of the brominating species. nih.gov Exploring similar synergistic effects with this compound could lead to the development of more efficient and robust bromination protocols.

Design and Synthesis of N-Bromoisocyanuric Acid Monosodium Salt Analogues and Derivatives

The design and synthesis of analogues and derivatives of N-bromoisocyanuric acid monosodium salt represent a largely unexplored area with significant potential for creating a new generation of tailored brominating agents. By systematically modifying the core isocyanuric acid structure, it may be possible to fine-tune the reactivity, selectivity, and physical properties of the reagent.

Future research could focus on synthesizing derivatives with different substitution patterns on the triazine ring. The introduction of various functional groups could influence the electronic properties of the N-Br bond, thereby altering the reagent's electrophilicity. For example, the incorporation of electron-withdrawing groups could lead to a more potent brominating agent, while electron-donating groups might result in a milder and more selective reagent.

Furthermore, the synthesis of analogues where the sodium counterion is replaced with other metal cations or organic cations could impact the solubility of the reagent in different solvent systems, expanding its applicability in various reaction media. The development of chiral derivatives, where a chiral moiety is covalently attached to the isocyanuric acid backbone, could open up new possibilities for diastereoselective and enantioselective bromination reactions without the need for an external chiral catalyst. The systematic exploration of these structural modifications, guided by computational studies, could lead to the discovery of novel brominating agents with superior performance characteristics for specific synthetic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.